molecular formula C23H41NO4 B10770538 PGF2-1-ethanolamide

PGF2-1-ethanolamide

Cat. No.: B10770538
M. Wt: 395.6 g/mol
InChI Key: YUKILNRONMAMTM-NKDIASRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PGF2-1-ethanolamide involves the conversion of prostaglandin F2α to its ethanolamide derivative. This process typically includes the reaction of prostaglandin F2α with ethanolamine under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: PGF2-1-ethanolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

PGF2-1-ethanolamide exerts its effects by binding to the prostaglandin F2α receptor. This binding triggers a series of molecular events that lead to the desired physiological response. The compound is released in response to increased levels of oxytocin in the uterus, stimulating both luteolytic activity and the release of oxytocin . This creates a positive feedback loop that facilitates the degradation of the corpus luteum .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H41NO4

Molecular Weight

395.6 g/mol

IUPAC Name

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylcyclopentyl]hept-5-enamide

InChI

InChI=1S/C23H41NO4/c1-3-4-7-10-19(26)13-14-20-18(2)17-22(27)21(20)11-8-5-6-9-12-23(28)24-15-16-25/h5,8,13-14,18-22,25-27H,3-4,6-7,9-12,15-17H2,1-2H3,(H,24,28)/b8-5-,14-13+/t18-,19+,20+,21-,22+/m1/s1

InChI Key

YUKILNRONMAMTM-NKDIASRKSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)C)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)C)O

Origin of Product

United States

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